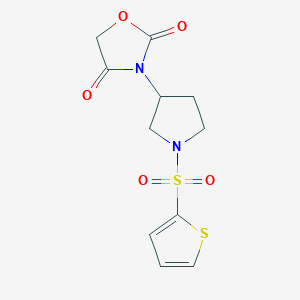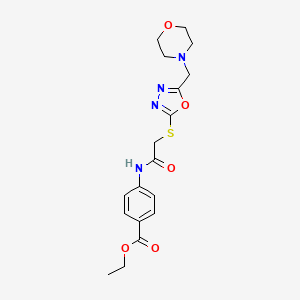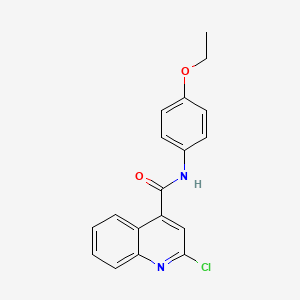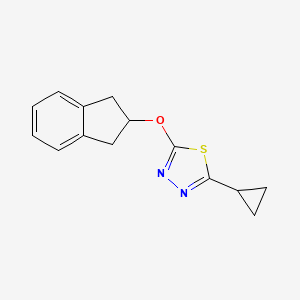
3-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxazolidine and thiazolidine derivatives involves multiple steps, including the preparation from α-amino acid ethyl esters and the condensation with aromatic aldehydes, leading to the formation of bicyclic compounds through cyclization processes. For instance, a highly efficient asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones catalyzed by a chiral N,O-ligand/Cu(I) system affords structurally novel spirocyclic derivatives with excellent yields and selectivity (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives is confirmed through a variety of spectroscopic methods, including IR, NMR, and MS analyses. X-ray crystallography provides detailed insight into the arrangement of atoms within the molecule, highlighting the presence of heteroatoms and the stereochemistry at spiro-heteroquaternary centers in related compounds (Lv et al., 2013).
Chemical Reactions and Properties
Oxazolidine derivatives participate in various chemical reactions, including acylation, which leads to the synthesis of 3-acyltetramic acids. The efficiency of these reactions is enhanced by the use of Lewis acids, demonstrating the compound's reactivity towards different chemical transformations (Jones et al., 1990).
Physical Properties Analysis
The physical properties of oxazolidine derivatives, such as thermal stability and solubility, are crucial for their practical applications. Studies have shown that these compounds exhibit high thermal stability, which is beneficial for their use in various scientific and industrial processes (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including the reactivity towards nucleophilic and electrophilic agents, are defined by the functional groups present in the oxazolidine derivatives. These properties are essential for understanding the compound's behavior in chemical syntheses and its potential biological activities (Rooney et al., 1983).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
3-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is involved in various synthetic and chemical reactions, highlighting its versatility in organic synthesis. The compound plays a crucial role in facilitating reactions that yield a diverse range of thiophene derivatives, essential for further chemical exploration and potential pharmaceutical applications. For instance, it is employed in the synthesis of 3-alkylamino-5-arylthiophenes with a variety of substituents, demonstrating the compound's ability to participate in reactions yielding thiophenes with alkoxycarbonyl, nitro, cyano, and other functional groups (Kim & Kim, 2000). Furthermore, it has been utilized in asymmetric 1,3-dipolar cycloaddition reactions, leading to the production of spirocyclic pyrrolidine-thia(oxa)zolidinediones, showcasing the compound's role in creating structurally novel entities with significant diastereo- and enantioselectivity (Wu‐Lin Yang et al., 2015).
Propriétés
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S2/c14-9-7-18-11(15)13(9)8-3-4-12(6-8)20(16,17)10-2-1-5-19-10/h1-2,5,8H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTCGMMIEPBHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)
![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)


![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
